2-Ethoxycycloocta-2,4,6-trien-1-one
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Overview
Description
2-Ethoxycycloocta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds It consists of a cyclooctatriene ring with an ethoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cyclooctatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with good efficiency . Another method involves the use of transition metal-catalyzed cycloaddition reactions, where triynes undergo carbonylative cycloaddition in the presence of a rhodium catalyst and carbon monoxide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclooctatriene ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclooctatriene compounds.
Scientific Research Applications
2-Ethoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to participate in different chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropone: A related compound with a similar cycloheptatriene ring structure but without the ethoxy group.
Tropolone: Another similar compound with a hydroxyl group instead of an ethoxy group
Uniqueness
2-Ethoxycycloocta-2,4,6-trien-1-one is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61173-49-7 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethoxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-12-10-8-6-4-3-5-7-9(10)11/h3-6,8H,2,7H2,1H3 |
InChI Key |
BNYRGUYHHGREOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=CCC1=O |
Origin of Product |
United States |
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